molecular formula C25H20N6O4 B1669811 N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide CAS No. 794466-17-4

N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide

Cat. No.: B1669811
CAS No.: 794466-17-4
M. Wt: 468.5 g/mol
InChI Key: LOMJSEHTDFISSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of DAP-81 involves the formation of the diaminopyrimidine core, followed by the introduction of various functional groups to achieve the desired structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve multi-step organic synthesis, purification, and quality control to ensure high purity and consistency .

Chemical Reactions Analysis

DAP-81 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

DAP-81 has a wide range of scientific research applications, including:

    Chemistry: Used as a probe to study the function of Polo-like kinases and their role in cell division.

    Biology: Employed in live-cell imaging to observe the effects of PLK inhibition on mitotic spindle formation.

    Medicine: Investigated as a potential therapeutic agent for diseases involving abnormal cell division, such as cancer.

    Industry: Utilized in the development of new cell division probes and anti-microtubule agents

Mechanism of Action

DAP-81 exerts its effects by inhibiting Polo-like kinases, which are essential for the assembly and maintenance of bipolar mitotic spindles. Inhibition of PLKs leads to the destabilization of centromeric microtubules and the stabilization of other spindle microtubules, resulting in the formation of monopolar spindles. This disruption of mitotic spindle dynamics interferes with proper cell division, making DAP-81 a valuable tool for studying cell division and a potential therapeutic agent .

Comparison with Similar Compounds

DAP-81 is unique among PLK inhibitors due to its specific diaminopyrimidine structure and its potent inhibitory activity. Similar compounds include:

These compounds share the common goal of inhibiting PLKs but differ in their chemical structures, potency, and specific applications.

Properties

CAS No.

794466-17-4

Molecular Formula

C25H20N6O4

Molecular Weight

468.5 g/mol

IUPAC Name

N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C25H20N6O4/c1-16(32)27-18-11-13-19(14-12-18)28-25-26-15-22(31(34)35)24(30-25)29-21-10-6-5-9-20(21)23(33)17-7-3-2-4-8-17/h2-15H,1H3,(H,27,32)(H2,26,28,29,30)

InChI Key

LOMJSEHTDFISSP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3C(=O)C4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3C(=O)C4=CC=CC=C4)[N+](=O)[O-]

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-acetamidylphenylamino)-4-(2-benzoylphenylamino)-5-nitropyrimidine
DAP 81
DAP-81

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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